molecular formula C5H4ClN5 B13659679 6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine

6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine

Cat. No.: B13659679
M. Wt: 169.57 g/mol
InChI Key: JCJIMHUWCJZHQU-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a chlorine atom at the 6th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves the formation of the pyrazolopyrazine core followed by chlorination and amination steps. One common method starts with the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base. The resulting heteroaryl aldehyde intermediate is then isolated and further processed to introduce the amine group .

Industrial Production Methods

For industrial-scale production, continuous manufacturing processes have been developed. These processes involve the use of scalable and efficient reaction sequences that ensure high yield and purity of the final product. The continuous flow metalation/formylation followed by amination is a preferred method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution of the chlorine atom with an amine group results in the formation of various amine derivatives, which can have different biological activities.

Scientific Research Applications

6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile building block in medicinal chemistry and its potential for developing novel therapeutic agents highlight its significance in scientific research.

Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

6-chloro-2H-pyrazolo[3,4-b]pyrazin-3-amine

InChI

InChI=1S/C5H4ClN5/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H3,7,9,10,11)

InChI Key

JCJIMHUWCJZHQU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN=C2N=C1Cl)N

Origin of Product

United States

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